molecular formula C18H26O5 B1669699 Cytosporone B CAS No. 321661-62-5

Cytosporone B

Cat. No.: B1669699
CAS No.: 321661-62-5
M. Wt: 322.4 g/mol
InChI Key: UVVWQQKSNZLUQA-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate, commonly known as Cytosporone B (CAS: 321661-62-5), is a bioactive compound with the molecular formula C₁₈H₂₆O₅ and a molecular weight of 322.40 g/mol . Its structure comprises a phenyl ring substituted with hydroxyl groups at positions 3 and 5, an octanoyl (C8 acyl) chain at position 2, and an ethyl acetate moiety (Figure 1). This compound is a potent agonist of the Nur77 nuclear receptor, making it significant in cancer therapeutics research .

Properties

IUPAC Name

ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-3-5-6-7-8-9-15(20)18-13(11-17(22)23-4-2)10-14(19)12-16(18)21/h10,12,19,21H,3-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVWQQKSNZLUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=C(C=C(C=C1O)O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443557
Record name CYTOSPORONE B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321661-62-5
Record name CYTOSPORONE B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytosporone B
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytosporone B typically involves the use of commercially available starting materials. One common synthetic route starts with 1-(3,5-dihydroxyphenyl)ethanone, which undergoes a series of reactions including aldol condensation, cyclization, and oxidation to yield this compound . The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound involves the fermentation of specific fungal strains that naturally produce the compound. The fermentation process is optimized to maximize yield, followed by extraction and purification using chromatographic techniques . This method ensures a sustainable and scalable production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Cytosporone B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted analogs with different functional groups. These products have been studied for their enhanced biological activities .

Mechanism of Action

Cytosporone B exerts its effects by binding to the nuclear orphan receptor NR4A1 (Nur77). This binding induces a conformational change in the receptor, activating its transcriptional activity. The activated NR4A1 regulates the expression of genes involved in apoptosis, inflammation, and immune response . This compound also disrupts microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Analog with Extended Acyl Chain: Pentyl (3,5-Dihydroxy-2-Nonanoylphenyl)acetate

A closely related compound, pentyl (3,5-dihydroxy-2-nonanoylphenyl)acetate (CAS: Not specified), replaces this compound’s ethyl ester with a pentyl ester and extends the acyl chain to nonanoyl (C9) (Figure 2) .

Property This compound Pentyl (3,5-Dihydroxy-2-Nonanoylphenyl)acetate
Acyl Chain Length Octanoyl (C8) Nonanoyl (C9)
Ester Group Ethyl Pentyl
Molecular Formula C₁₈H₂₆O₅ C₂₂H₃₄O₅
Molecular Weight 322.40 g/mol 378.51 g/mol
Solubility ≥32.2 mg/mL (DMSO) Likely reduced due to increased hydrophobicity
Bioactivity Nur77 agonist Presumed similar mechanism, potency may vary

Impact of Modifications :

  • Pentyl ester : Increases steric bulk, which may alter binding kinetics to Nur77 compared to the smaller ethyl group.

Core Structure Variants

Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)acetate

This compound (CAS: Not specified) features a benzofuran core substituted with bromo and ethyl sulfinyl groups, diverging from this compound’s dihydroxyphenyl backbone (Figure 3) .

Property This compound Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)acetate
Core Structure Dihydroxyphenyl Benzofuran
Functional Groups 3,5-Dihydroxy, octanoyl Bromo, ethyl sulfinyl
Hydrogen Bonding Strong (via -OH groups) Weak (sulfinyl group less polar than -OH)
Bioactivity Nur77 agonist Unreported; likely distinct due to structural differences

Key Differences :

  • The absence of hydroxyl groups in the benzofuran derivative limits hydrogen-bonding interactions critical for Nur77 binding.
  • The bromo and sulfinyl groups introduce steric and electronic effects unsuitable for Nur77’s binding pocket.
Ethyl 2-Phenylacetoacetate

A simpler analog (CAS: 5413-05-8) retains the phenyl and ethyl ester groups but lacks the dihydroxy and octanoyl moieties (Figure 4) .

Property This compound Ethyl 2-Phenylacetoacetate
Core Structure Dihydroxyphenyl Phenylacetoacetate
Functional Groups 3,5-Dihydroxy, octanoyl Acetoacetyl, phenyl
Bioactivity Nur77 agonist Used as a synthetic precursor, no Nur77 role

Functional Insights :

  • The dihydroxy and octanoyl groups in this compound are indispensable for Nur77 activation.
  • Ethyl 2-phenylacetoacetate serves primarily in organic synthesis, highlighting the specificity of this compound’s structure for biological activity.

Research Findings and Implications

Role of Acyl Chain Length

  • Octanoyl (C8) vs. Nonanoyl (C9): Molecular dynamics simulations suggest that the C8 chain in this compound optimally fills Nur77’s hydrophobic binding pocket. Extending to C9 may disrupt this interaction due to steric clashes .
  • Shorter Chains (e.g., Hexanoyl): Preliminary studies indicate reduced agonist activity, emphasizing the necessity of the C8 chain for potency .

Hydrogen Bonding and Solubility

  • This compound’s 3,5-dihydroxy groups form strong hydrogen bonds with Nur77’s Arg-413 and Asp-415 residues, critical for activation .
  • The ethyl ester balances solubility (via polar ester group) and lipophilicity (via phenyl and acyl chains), whereas bulkier esters (e.g., pentyl) reduce solubility without enhancing activity .

Biological Activity

Ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate, also known as Cytosporone B, is a compound of significant interest due to its biological activities, particularly in cancer research. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a phenolic backbone with hydroxyl groups and an octanoyl side chain. This structure is crucial for its interaction with biological targets, particularly the nuclear receptor Nur77.

PropertyValue
Chemical FormulaC₁₈H₂₆O₅
Molecular Weight314.39 g/mol
CAS Number10687292
SolubilitySoluble in organic solvents

This compound acts as an agonist for the nuclear receptor Nur77 (NR4A1). It has been shown to induce apoptosis in cancer cells through the activation of Nur77, which translocates from the nucleus to mitochondria. This translocation triggers mitochondrial apoptosis pathways, thereby promoting cell death in tumor cells.

Key Findings:

  • Apoptosis Induction : this compound induces apoptosis in various cancer cell lines by activating Nur77. This mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic factors.
  • Antitumor Activity : In vivo studies using xenograft models demonstrated that this compound significantly inhibits tumor growth compared to control groups. The compound was administered at doses of 10 mg/kg body weight every other day, leading to notable reductions in tumor size and increased apoptosis markers in tumor tissues .

Case Studies

  • Xenograft Model Study :
    • Objective : To evaluate the antitumor efficacy of this compound.
    • Method : Male athymic BALB/c nude mice were injected with BGC-823 gastric cancer cells. This compound was administered intratumorally.
    • Results : Significant reduction in tumor volume was observed after treatment with this compound compared to control groups. Histological analysis revealed increased apoptotic cells within treated tumors .
  • Mechanistic Study :
    • Objective : To elucidate the molecular mechanisms behind the apoptotic effects of this compound.
    • Findings : The compound was found to disrupt mitochondrial membrane potential and activate caspase cascades, confirming its role as a potent inducer of apoptosis via Nur77 activation .

Comparative Biological Activity

This compound's activity can be compared with other compounds that target similar pathways:

CompoundMechanismEfficacy (IC50)
This compoundNur77 Agonist20 µM
N-amyl 2-(1-nonanoyl)phenylacetateNur77 Agonist15 µM
FingolimodS1P Receptor Modulator0.067 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytosporone B
Reactant of Route 2
Reactant of Route 2
Cytosporone B

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